molecular formula C18H21N5O2S2 B12248578 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine

Cat. No.: B12248578
M. Wt: 403.5 g/mol
InChI Key: CIOUQYPLSPHAEU-UHFFFAOYSA-N
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Description

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a triazolopyridazine core, a cyclopropyl group, a thiophene ring, and a piperidine moiety. This unique combination of functional groups and ring systems makes it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine involves multiple steps, each requiring specific reagents and conditions. One common approach involves the cyclization of a hydrazine derivative with an ortho ester to form the triazolopyridazine core The thiophene ring is then attached via a sulfonylation reaction, and finally, the piperidine moiety is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to streamline the synthesis and improve scalability .

Chemical Reactions Analysis

Types of Reactions

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine involves its interaction with specific molecular targets. The triazolopyridazine core is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The cyclopropyl group and thiophene ring contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine is unique due to its combination of a triazolopyridazine core with a cyclopropyl group, thiophene ring, and piperidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C18H21N5O2S2

Molecular Weight

403.5 g/mol

IUPAC Name

6-cyclopropyl-3-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H21N5O2S2/c1-12-2-7-17(26-12)27(24,25)22-10-8-14(9-11-22)18-20-19-16-6-5-15(13-3-4-13)21-23(16)18/h2,5-7,13-14H,3-4,8-11H2,1H3

InChI Key

CIOUQYPLSPHAEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5

Origin of Product

United States

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